This compound is classified under organosilicon compounds, specifically as a silane reagent. It is often utilized in the synthesis of amides from carboxylic acids and amines, making it significant in both academic research and industrial applications.
The synthesis of bis(dimethylamino)diphenylsilane typically involves the reaction of diphenyldichlorosilane with dimethylamine. The reaction can be represented as follows:
This reaction is generally conducted under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the process. The conditions are optimized to maximize yield and purity, often involving temperature control and careful monitoring of reactant concentrations .
In industrial settings, large-scale reactors are employed to produce bis(dimethylamino)diphenylsilane. Continuous flow reactors and automated systems are commonly used to maintain consistent quality and efficiency. Key parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure optimal production outcomes.
The molecular structure of bis(dimethylamino)diphenylsilane consists of a silicon atom bonded to two phenyl groups and two dimethylamino groups. The presence of these functional groups contributes to the compound's reactivity.
The molecular geometry is influenced by the steric and electronic effects of the substituents, which can affect its reactivity and interactions with other molecules .
Bis(dimethylamino)diphenylsilane participates in several types of chemical reactions:
These reactions are essential for synthesizing various silicon-containing compounds that have applications in materials science and organic chemistry.
Bis(dimethylamino)diphenylsilane primarily targets the formation of silicon oxide when interacting with substrates such as tungsten oxide.
The compound reacts with hydroxyl-terminated surfaces through surface reactions. In atomic layer deposition processes, it facilitates the formation of silicon oxide thin films essential for semiconductor devices.
In biochemical contexts, bis(dimethylamino)diphenylsilane plays a role in synthesizing amides under mild conditions, influencing cellular processes like signaling pathways and gene expression .
These properties make bis(dimethylamino)diphenylsilane a valuable reagent in organic synthesis while requiring careful handling due to its sensitivity .
Bis(dimethylamino)diphenylsilane has several significant applications:
Systematic Naming and SynonymsBis(dimethylamino)diphenylsilane is the standardized IUPAC designation for this organosilicon compound. Its name reflects the core structural features: a central silicon atom bonded to two phenyl groups (C₆H₅-) and two dimethylamino groups [-N(CH₃)₂]. The compound is alternatively termed N-[dimethylamino(diphenyl)silyl]-N-methylmethanamine in substitutive nomenclature. Common synonyms include diphenylbis(dimethylamino)silane, N,N,N',N'-tetramethyldiphenylsilanediamine, and hexamethylsilanediamine (though the latter may cause confusion with analogous alkyl variants) [2] [4] [9].
Molecular ArchitectureThe compound’s molecular formula is C₁₆H₂₂N₂Si, with a molecular weight of 270.44 g/mol. Key structural attributes include:
Physicochemical ProfileCritical physical properties documented in scientific literature include:
Table 1: Fundamental Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 270.44 g/mol | - |
Boiling Point | 139 °C | 760 mmHg |
Density | 1.02 g/cm³ | 25 °C |
Refractive Index | 1.567 | 20 °C |
Flash Point | 95 °C | Closed cup |
Hydrolytic Sensitivity | Grade 8 (highest) | Reacts with protic media |
Synthetic OriginsBis(dimethylamino)diphenylsilane emerged from mid-20th-century advancements in organosilicon chemistry. Early synthetic routes involved nucleophilic substitution reactions where dimethylamine displaced halides from chlorosilanes. The foundational preparation method remains:
Ph₂SiCl₂ + 2 HN(CH₃)₂ → Ph₂Si[N(CH₃)₂]₂ + 2 HCl
This reaction requires inert conditions (nitrogen/argon atmosphere) to prevent hydrolysis of intermediates. Optimization parameters include controlled reagent stoichiometry, low temperatures (–50°C to 0°C), and ethereal solvents [3] [8].
Industrial EvolutionScalable production developed alongside semiconductor and specialty polymer industries. Key milestones include:
Characterization AdvancesNuclear magnetic resonance (NMR) spectroscopy revealed electronic interactions between silicon and substituents. Studies showed that replacing chlorine with dimethylamino groups shifts silicon-bound protons upfield, indicating electron donation from nitrogen to silicon. Infrared spectroscopy further confirmed Si–N bond vibrations near 900 cm⁻¹ [8].
Protecting Group ChemistryUnlike alkylamino analogs (e.g., bis(dimethylamino)dimethylsilane), the phenyl groups confer steric stability, allowing bis(dimethylamino)diphenylsilane to serve as a protecting agent for alcohols, amines, and carboxylic acids. The dimethylamino groups are displaced by nucleophiles (e.g., alcohol O–H), forming silyl ethers stable under diverse reaction conditions. Subsequent deprotection occurs under mild acidic or fluoride-mediated conditions [1] [3].
Atomic Layer Deposition (ALD) ApplicationsIn semiconductor manufacturing, this compound acts as a silicon precursor for nanoscale silicon oxide films. Its reactivity with hydroxylated surfaces follows self-limiting mechanisms:
Surface–OH + Ph₂Si[N(CH₃)₂]₂ → Surface–O–SiPh₂[N(CH₃)₂] + HN(CH₃)₂ Surface–O–SiPh₂[N(CH₃)₂] + H₂O → Surface–O–Si(OH)Ph₂ + HN(CH₃)₂
The diphenyl groups moderate vapor pressure (0.000493 mmHg at 25°C) and thermal decomposition kinetics, enabling precise film growth below 300°C [1] [3].
Amidation and Peptide SynthesisThe dimethylamino groups facilitate amide bond formation between carboxylic acids and amines. As a dehydrating agent, the silicon center activates carboxyl groups toward nucleophilic attack. This avoids traditional coupling reagents, streamlining peptide synthesis:
R–COOH + R'–NH₂ + Ph₂Si[N(CH₃)₂]₂ → R–C(O)–NHR' + Ph₂Si[O] + Byproducts
The reaction proceeds under mild conditions (0–25°C), preserving stereochemistry in chiral substrates [3] [8].
Table 2: Synthetic Applications and Functional Roles
Application Domain | Function | Mechanistic Role |
---|---|---|
Protecting Group Chemistry | Silylating Agent | Nucleophilic displacement of dimethylamino groups |
Atomic Layer Deposition | Silicon Oxide Precursor | Self-limiting surface reactions |
Amide Synthesis | Dehydrating Coupling Agent | Carboxyl group activation |
Polymer Modification | Crosslinking Agent | Si–N bond cleavage initiating polymerization |
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